Tianeptine-d6 (hydrochloride)
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Overview
Description
Tianeptine-d6 (hydrochloride) is a deuterated form of tianeptine, an atypical tricyclic antidepressant. It is primarily used as an internal standard for the quantification of tianeptine in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Tianeptine itself is known for its antidepressant and anxiolytic effects, and it acts as an agonist of the μ-opioid receptor .
Preparation Methods
The synthesis of Tianeptine-d6 (hydrochloride) involves the incorporation of deuterium atoms into the tianeptine molecule. The synthetic route typically starts with the preparation of deuterated intermediates, followed by their conversion into the final product. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions in the molecule . Industrial production methods for Tianeptine-d6 (hydrochloride) are similar to those used for other deuterated compounds, involving large-scale synthesis and purification processes to achieve high purity and yield.
Chemical Reactions Analysis
Tianeptine-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Tianeptine-d6 can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxidized forms back to the original compound.
Substitution: Substitution reactions can occur at the aromatic rings or the amine group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tianeptine-d6 (hydrochloride) has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in GC-MS and LC-MS for the quantification of tianeptine in biological samples.
Pharmacology: Helps in studying the pharmacokinetics and metabolism of tianeptine by providing a stable isotope-labeled reference compound.
Medicinal Chemistry: Aids in the development of new antidepressant drugs by serving as a reference compound in various assays and experiments.
Mechanism of Action
Tianeptine-d6 (hydrochloride) exerts its effects through the same mechanism as tianeptine. It acts as a full agonist at the μ-opioid receptor, which is believed to be responsible for its antidepressant and anxiolytic effects . Additionally, tianeptine modulates the glutamate system by increasing the phosphorylation of the AMPA receptor GluR1 subunit in the frontal cortex and hippocampal CA3 region . This modulation helps in normalizing glutamatergic neurotransmission, which is crucial for its therapeutic effects.
Comparison with Similar Compounds
Tianeptine-d6 (hydrochloride) is unique due to the incorporation of deuterium atoms, which makes it a valuable internal standard for analytical purposes. Similar compounds include:
Tianeptine: The non-deuterated form, used as an antidepressant and anxiolytic drug.
Deuterated Antidepressants: Other deuterated forms of antidepressants, such as deuterated fluoxetine and deuterated sertraline, used for similar analytical applications.
The uniqueness of Tianeptine-d6 (hydrochloride) lies in its specific use as an internal standard for the quantification of tianeptine, providing accurate and reliable results in various analytical methods.
Properties
Molecular Formula |
C21H26Cl2N2O4S |
---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-4,4,5,5,6,6-hexadeuterioheptanoic acid;hydrochloride |
InChI |
InChI=1S/C21H25ClN2O4S.ClH/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28;/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26);1H/i2D2,3D2,7D2; |
InChI Key |
VALUNVMGXVWSGM-OEZAEQEYSA-N |
Isomeric SMILES |
[2H]C([2H])(CCC(=O)O)C([2H])([2H])C([2H])([2H])CNC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C.Cl |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O.Cl |
Origin of Product |
United States |
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